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Compound of Interest

Compound Name: CDK2-IN-14-d3

Cat. No.: B15141402

In the landscape of targeted cancer therapy, inhibitors of cyclin-dependent kinases (CDKSs)
represent a pivotal class of molecules. This guide provides a detailed comparison of two
noteworthy CDK inhibitors: CDK2-IN-14-d3, a highly selective CDK2 inhibitor, and CYC065
(Fadraciclib), a dual inhibitor of CDK2 and CDKO. This analysis is intended for researchers,
scientists, and drug development professionals, offering a comprehensive overview of their
efficacy, mechanisms of action, and the experimental foundations of these findings.

Introduction to the Compounds

CDK2-IN-14-d3 is a potent and exceptionally selective inhibitor of CDK2, developed from a 5,7-
dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core structure.[1] Its design strategy focused on
achieving high selectivity against other CDK family members to minimize off-target effects.[1]
The inclusion of deuterium in its structure was a strategic modification to reduce metabolic
dealkylation, thereby improving its pharmacokinetic profile.[1]

CYCO065 (Fadraciclib) is an orally available, second-generation CDK inhibitor that potently
targets both CDK2 and CDK9.[1][2][3] Its dual inhibitory mechanism allows it to interfere with
both cell cycle progression (via CDK2) and transcription (via CDK?9).[2][3] CYCO065 has been
investigated in numerous preclinical and clinical studies for various malignancies.[4][5][6][7]

Efficacy and Potency: A Quantitative Comparison

The following tables summarize the available quantitative data on the potency and efficacy of
CDK2-IN-14-d3 and CYCO065.
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Table 1: In Vitro Kinase Inhibitory Activity (IC50)

Selectivity vs.

Compound Target IC50 (nM)

Other CDKs

>200-fold vs.
CDK2-IN-14-d3 CDK2/CycE1l 1.1

CDK1/4/6/7/9
CYCO065 (Fadraciclib) CDK2/cyclin A 5

Potent against CDK2

CDK9/cyclin T1 26
and CDK9

Data for CDK2-IN-14-d3 from Sokolsky A, et al. ACS Medicinal Chemistry Letters, 2022. Data
for CYCO065 from PLOS One. 2020;15(7):e0234103 and Selleck Chemicals.

Table 2: Cellular Efficacy

Compound Cell Line Assay IC50 (pM)

0.102 (without blood),

CDK2-IN-14-d3 COov318 p-Rb HTRF ) ) )
inactive (with blood)

CYCO065 (Fadraciclib) Various AML cell lines Resazurin assay (72h)  Varies by cell line

Colorectal Cancer

Cell-Titer Glo (72h) 2.65 +3.92
PDOs

Data for CDK2-IN-14-d3 from Sokolsky A, et al. ACS Medicinal Chemistry Letters, 2022. Data
for CYCO065 from PLOS One. 2020;15(7):e0234103 and ASCO Meeting Abstract 2024.

Mechanism of Action
CDK2-IN-14-d3: Selective CDK2 Inhibition

CDK2-IN-14-d3's primary mechanism is the highly selective inhibition of CDK2. CDK2 is a key
regulator of the G1/S phase transition in the cell cycle. By inhibiting CDK2, CDK2-IN-14-d3 is
expected to induce cell cycle arrest at this checkpoint, preventing DNA replication and
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subsequent cell division. This targeted approach aims to be particularly effective in tumors with
CDK2 hyperactivity or amplification of its binding partner, cyclin E (CCNEL1).[1]
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Need Custom Synthesis?
BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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and industry.
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